Isothipendyl

Catalog No.
S530976
CAS No.
482-15-5
M.F
C16H19N3S
M. Wt
285.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isothipendyl

CAS Number

482-15-5

Product Name

Isothipendyl

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3

InChI Key

OQJBSDFFQWMKBQ-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

10-(2-dimethylamino-2-methylethyl)-10H-pyrido(3,2- b)(1,4)benzothiazine, Andantol, Andanton, Estamyl, isothipendyl, isothipendyl hydrochloride, Sedermyl

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C

Description

The exact mass of the compound Isothipendyl is 285.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Binding to Proteins

    One area of research focuses on the interaction of Isothipendyl hydrochloride with proteins, particularly Bovine Serum Albumin (BSA). A study published in 2013 investigated this binding using fluorescence spectroscopy and other techniques []. The research suggests hydrophobic forces play a significant role in this interaction and that Isothipendyl hydrochloride binding might affect the structure of BSA [].

  • Electrochemical Detection Methods

    Another research area explores developing methods for detecting Isothipendyl hydrochloride. A 2010 study investigated the use of multi-walled carbon nanotubes to enhance the electrochemical detection of Isothipendyl hydrochloride []. This research suggests that such methods might be useful for analyzing the presence and concentration of Isothipendyl hydrochloride in various samples [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.5

Exact Mass

285.13

Appearance

Solid powder

Melting Point

213-216

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the topical treatment of itching associated with allergic reactions.

Pharmacology

Isothipendyl, an azaphenothiazine derivative, competitively binds to histamine (H1) receptors, resulting in inhibition of the pharmacological effects of histamines. It also has some sedative, anticholinergic and antiserotoninergic effects.

MeSH Pharmacological Classification

Histamine Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA22 - Isothipendyl
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD09 - Isothipendyl

Mechanism of Action

Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

482-15-5

Wikipedia

Isothipendyl

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Bibas N, Sartor V, Bulai Livideanu C, Bagheri H, Nougué J, Giordano-Labadie F, Maza A, Paul C, Chouini-Lalanne N, Marguery MC. Contact photoallergy to isothipendyl chlorhydrate. Dermatology. 2012;224(4):289-91. doi: 10.1159/000338024. Epub 2012 Jun 1. PubMed PMID: 22677929.
2: Melwanki MB, Seetharamappa J, Masti SP. Spectrophotometric determination of molybdenum(VI) using isothipendyl hydrochloride and pipazethate hydrochloride in alloy steels and soil samples. Anal Sci. 2001 Sep;17(9):1121-3. PubMed PMID: 11708072.
3: Moreau A, Dompmartin A, Dubreuil A, Leroy D. Phototoxic and photoprotective effects of topical isothipendyl. Photodermatol Photoimmunol Photomed. 1995 Apr;11(2):50-4. PubMed PMID: 8546983.
4: Abdel-Hay MH, Elsayed MA, Barary MH, Hassan EM. Determination of isothipendyl or dimethothiazine with their sulphoxides using third- and fourth-derivatives spectroscopy on a diode-array spectrophotometer. J Pharm Belg. 1990 Jul-Aug;45(4):259-67. PubMed PMID: 2290121.
5: Takashima Y, Tanaka S, Hosono S, Kawamata I, Murayama H. [Distribution of isothipendyl in O/W type creams and its release]. Yakugaku Zasshi. 1985 Feb;105(2):166-70. Japanese. PubMed PMID: 2861270.
6: Takashima A, Yoshikawa K. Contact allergy to isothipendyl. Contact Dermatitis. 1983 Sep;9(5):429-30. PubMed PMID: 6138212.
7: Bartsch W, Dietmann K, Nothdurft H. [Pharmacologic experience on the effects of antihistaminic isothipendyl hydrochloride combined with calcium gluconate]. Hospital (Rio J). 1969 Jan;75(1):187-99. Portuguese. PubMed PMID: 4387989.
8: UHR L, MILLER JG. An experimental study of the behavioral effects of isothipendyl hydrochloride (Theruhistin). Acta Allergol. 1961;16:141-50. PubMed PMID: 13779032.
9: ALEXANDER JO, HARVEY G. A clinical trial of isothipendyl hydrochloride (nilergex) in dermatology. Scott Med J. 1960 Apr;5:158-61. PubMed PMID: 13792589.
10: CLINICAL evaluation of isothipendyl hydrochloride (theruhistin); report of the Committee on New and Unused Therapeutics. Ann Allergy. 1958 May-Jun;16(3):237-41. PubMed PMID: 13545696.

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